4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid
Overview
Description
4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid is a chemical compound belonging to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This particular compound features a butyl group attached to the imidazole ring and a sulphonic acid group at the terminal end of a butane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.
Attachment of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction where a butyl halide reacts with the imidazole ring.
Introduction of the Sulphonic Acid Group: The sulphonic acid group is introduced by reacting the butyl-substituted imidazole with chlorosulfonic acid followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The sulphonic acid group can be further oxidized to produce sulfonyl chlorides or sulfates.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfates.
Reduction: Imidazolines.
Substitution: Alkyl or aryl-substituted imidazoles.
Scientific Research Applications
4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems due to its unique structural properties.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid exerts its effects involves its interaction with specific molecular targets. The sulphonic acid group can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The imidazole ring can interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulphonic acid is unique due to its specific structural features. Similar compounds include:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents.
Sulphonic acids: These compounds contain the sulphonic acid group but have different core structures.
In comparison, this compound stands out due to its combination of the imidazole ring and the sulphonic acid group, which provides unique chemical and biological properties.
Properties
IUPAC Name |
4-(3-butyl-2H-imidazol-1-yl)butane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9H,2-7,10-11H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNIRFNXACTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CN(C=C1)CCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657224 | |
Record name | 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-61-8 | |
Record name | 4-(3-Butyl-2,3-dihydro-1H-imidazol-1-yl)butane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Butyl-1-imidazolio)-1-butanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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